[1-(Dimethylamino)cyclobutyl]methanesulfonamide
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Description
[1-(Dimethylamino)cyclobutyl]methanesulfonamide is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition : 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, a compound related to [1-(Dimethylamino)cyclobutyl]methanesulfonamide, demonstrates potent inhibition of certain carbonic anhydrase isoforms, making it a candidate for situations requiring selective inhibition of these enzymes. This study contributes to understanding the interaction of such compounds with carbonic anhydrase isoforms, crucial for various physiological functions (Temperini et al., 2008).
Antitumor Properties : Research on acridine-substituted dimethyl phosphoramidate derivatives of 9-anilinoacridine, which are structurally related to this compound, indicates that altering the methanesulfonamide group affects the compounds' lipophilicity, DNA binding, potency, and toxicity. These findings provide insights into the structure-activity relationships critical for developing antitumor agents (Rewcastle et al., 1984).
Molecular Recognition : The synthesis and study of derivatives of 1,1,3,3-tetramethyl-guanidine, which include compounds structurally related to this compound, explore their ability to form complexes with dicarboxylic acids. This research contributes to the understanding of molecular recognition, which is fundamental in numerous chemical and biological processes (Qi Yan-xing, 2004).
Microbial Metabolism : Methanesulfonic acid, closely related to this compound, is used by certain aerobic bacteria as a sulfur source and by specialized methylotrophs as a carbon and energy substrate. Understanding the microbial metabolism of methanesulfonates offers insights into the biogeochemical cycling of sulfur, an essential element in environmental and ecological studies (Kelly & Murrell, 1999).
Properties
IUPAC Name |
[1-(dimethylamino)cyclobutyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(2)7(4-3-5-7)6-12(8,10)11/h3-6H2,1-2H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSASBMGSIZMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.